1,1-Dimethylpiperidinium iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7409. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,1-dimethylpiperidin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.HI/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOPVUSHBNOOL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954964 | |
| Record name | 1,1-Dimethylpiperidin-1-ium iodide | |
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Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3333-08-2 | |
| Record name | Piperidinium, 1,1-dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-08-2 | |
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| Record name | 1,1-Dimethylpiperidinium iodide | |
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| Record name | Dimethylpiperidinium iodide | |
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| Record name | 1,1-Dimethylpiperidin-1-ium iodide | |
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| Record name | 1,1-Dimethylpiperidinium iodide | |
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| Record name | 1,1-DIMETHYLPIPERIDINIUM IODIDE | |
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Overview of 1,1 Dimethylpiperidinium Iodide in Contemporary Chemical Research
Contextual Significance of Quaternary Ammonium (B1175870) Salts in Modern Chemistry
Quaternary ammonium salts (QAS), often referred to as quats, are a class of organic compounds with the general structure [NR₄]⁺Y⁻, where R represents alkyl or aryl groups, and Y⁻ is a counter-anion. wikipedia.org Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium cations possess a permanent positive charge, regardless of the pH of their solution. wikipedia.org This defining characteristic underpins their broad utility across numerous scientific and industrial domains.
In the realm of organic chemistry, QAS have garnered significant attention as versatile, cost-effective, and often non-toxic phase-transfer catalysts (PTCs). taylorandfrancis.com They facilitate reactions between reactants dissolved in immiscible solvent phases, such as aqueous and organic layers, which can enhance reaction rates and yields. wikipedia.orgtaylorandfrancis.com This catalytic activity is superior to other systems like crown ethers or polyethylene (B3416737) glycol in many instances. taylorandfrancis.com Notable applications include fundamental organic reactions like the Williamson synthesis and Michael addition. taylorandfrancis.com
Beyond catalysis, the applications of QAS are extensive. They function as electrolytes in non-aqueous batteries and supercapacitors, surfactants in cleaning agents, and as ion-pairing reagents in analytical techniques like High-Performance Liquid Chromatography (HPLC). youtube.com Furthermore, certain QAS, particularly those with long alkyl chains, are utilized as disinfectants and antimicrobial agents. wikipedia.orgtaylorandfrancis.com Their diverse functionalities have established quaternary ammonium salts as foundational components in green chemistry, materials science, and electrochemistry. youtube.com
Specific Research Focus on the 1,1-Dimethylpiperidinium Cation and its Iodide Salt
The 1,1-dimethylpiperidinium cation, the core of the title compound, is a subject of specific research interest. Its salts, including the iodide form, are investigated for their distinct chemical and physical properties. 1,1-Dimethylpiperidinium iodide is an organic salt with the chemical formula C₇H₁₆IN and a molecular weight of 241.11 g/mol . nih.gov
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1,1-dimethylpiperidin-1-ium;iodide nih.gov |
| Molecular Formula | C₇H₁₆IN nih.gov |
| Molecular Weight | 241.11 g/mol nih.gov |
| CAS Number | 3333-08-2 nih.gov |
| Canonical SMILES | C[N+]1(CCCCC1)C.[I-] nih.gov |
A significant area of research has been the crystallographic analysis of this compound. A 2006 study published in Crystal Growth & Design compared the crystal packing, steric effects, and influence of heteroatoms in a series of salts, including N,N-dimethylpyrrolidinium, piperidinium (B107235), and morpholinium iodides. nih.gov This research provides fundamental insights into how the structure of the cation affects the solid-state properties of these materials.
Crystal Structure Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic nih.gov |
| Space Group | P 1 21/n 1 nih.gov |
| a | 7.3380 Å nih.gov |
| b | 12.1335 Å nih.gov |
| c | 10.6396 Å nih.gov |
| α | 90.00° nih.gov |
| β | 94.978° nih.gov |
| γ | 90.00° nih.gov |
Source: Crystal Growth & Design, 2006 nih.gov
The cation itself, known as mepiquat (B94548) when its salts are used as agrochemicals, is recognized as a plant growth regulator. mdpi.comguidechem.com Research, particularly involving the chloride salt (mepiquat chloride), has extensively studied its effects on cotton (Gossypium hirsutum L.), where it is used to control plant height and optimize the canopy structure. mdpi.comacs.org
Scope and Research Trajectories of this compound Studies
The research trajectory for this compound and its cation is multifaceted, branching into several key areas of chemical science.
One major avenue of investigation is in electrochemistry and energy storage . The structural analogue, 1,1-dimethylpiperidinium chloride, is noted for its effectiveness as an electrolyte in supercapacitors and batteries, where it can improve energy density and charge/discharge rates. chemimpex.com This suggests that the iodide salt could be a candidate for similar studies, exploring how the change in the counter-anion from chloride to iodide affects electrochemical performance, stability, and ionic conductivity.
In synthetic chemistry , the compound holds potential as a phase-transfer catalyst, a role well-established for quaternary ammonium salts in general. taylorandfrancis.comrsc.org Future research may focus on applying this compound as a catalyst in various organic transformations, evaluating its efficiency, selectivity, and recyclability, particularly within the principles of green chemistry. youtube.com
Materials science represents another significant research direction. The detailed crystallographic data available for this compound serves as a foundation for understanding structure-property relationships in ionic materials. nih.gov This knowledge is crucial for the rational design of new ionic liquids and organic salts with tailored properties for specific applications, such as corrosion inhibitors or components in polymer synthesis. chemimpex.com
Finally, in the field of agrochemicals , while research has heavily focused on the chloride salt, comparative studies involving the iodide salt could yield valuable data on its efficacy and behavior as a plant growth regulator. mdpi.com
Synthetic Methodologies for 1,1 Dimethylpiperidinium Iodide and Derivatives
Quaternization Reactions for the Formation of 1,1-Dimethylpiperidinium Iodide
The most direct route to this compound involves the quaternization of a tertiary amine, specifically N-methylpiperidine, with an appropriate methylating agent.
Reaction of N-Methylpiperidine with Methyl Iodide
The synthesis of this compound is classically achieved through the reaction of N-methylpiperidine with methyl iodide. This reaction is a standard example of a Menschutkin reaction, where a tertiary amine is converted to a quaternary ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom of N-methylpiperidine attacks the electrophilic methyl group of methyl iodide, resulting in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion. This process directly yields the desired this compound.
Optimization of Reaction Conditions: Temperature, Solvent Systems, and Reaction Time
The efficiency of the quaternization reaction is significantly influenced by several factors, including temperature, the solvent system employed, and the duration of the reaction.
Temperature: Generally, increasing the reaction temperature accelerates the rate of quaternization. However, excessively high temperatures can lead to the decomposition of reactants or products, particularly the thermally sensitive methyl iodide. Therefore, a balance must be struck to ensure a reasonable reaction rate without compromising the integrity of the compounds involved.
Solvent Systems: The choice of solvent plays a crucial role in the reaction's outcome. Solvents can influence the rate of reaction based on their polarity and ability to solvate the reactants and transition state. For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often effective in accelerating these types of reactions. nih.gov In some cases, protic solvents like ethanol (B145695) can also be used, although the reaction kinetics may differ. nih.gov The selection of an appropriate solvent is also guided by green chemistry principles, favoring less hazardous and more environmentally benign options. nih.gov
Reaction Time: The duration of the reaction is optimized to ensure maximum conversion of the starting materials to the desired product. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point at which the reaction has reached completion.
Precipitation and Purification Techniques for Crystalline Product Isolation
Upon completion of the reaction, the this compound often precipitates from the reaction mixture, especially if a solvent in which it has low solubility is used. The crude product can then be isolated by filtration.
Further purification is typically necessary to obtain a crystalline product of high purity. Recrystallization is a common method employed for this purpose. This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of well-defined crystals, while impurities remain dissolved in the solvent. The choice of recrystallization solvent is critical and is determined by the solubility characteristics of the product and impurities.
Synthesis of Substituted this compound Derivatives
The synthetic strategies for this compound can be extended to produce a variety of substituted derivatives, allowing for the fine-tuning of the compound's properties for specific applications.
Introduction of Aryl and Alkyl Substituents on the Piperidinium (B107235) Ring (e.g., 4-substituted derivatives)
The synthesis of piperidinium rings with aryl or alkyl substituents can be achieved through various synthetic routes. One approach involves the conjugate addition of nucleophiles, such as phenylboronic acid, to α,β-unsaturated ketones like dihydropyridin-4(1H)-ones. nih.gov This step introduces a substituent at a specific position on the ring. Subsequent chemical transformations can then be performed to arrive at the desired substituted piperidine (B6355638) scaffold, which can then be quaternized to form the corresponding this compound derivative.
Preparation of Specific Analogues (e.g., N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide)
The synthesis of specific analogues, such as N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide, involves the quaternization of the corresponding substituted piperidine. In this case, N,N-diethyl-2,6-dimethylpiperidine serves as the starting material. The reaction with an iodide source, under controlled conditions, leads to the formation of the desired quaternary ammonium salt with a specific stereochemistry (cis-isomer).
Comparative Synthetic Strategies for Related Cyclic Quaternary Ammonium Iodide Salts
The synthesis of cyclic quaternary ammonium iodide salts, such as this compound, is most commonly achieved through the Menshutkin reaction. wikipedia.org This fundamental organic reaction involves the alkylation of a tertiary amine with an alkyl halide to produce a quaternary ammonium salt. wikipedia.orgtue.nl The reaction is a well-established and efficient method, proceeding via a second-order nucleophilic substitution (SN2) mechanism. tue.nl In this process, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide, which then becomes the counter-ion to the newly formed quaternary ammonium cation. tue.nl Alkyl iodides are particularly effective alkylating agents for this transformation, superior to bromides and chlorides. wikipedia.org
The synthetic principle for preparing this compound is directly applicable to analogous five- and six-membered heterocyclic systems, including pyrrolidine (B122466) and morpholine (B109124) derivatives. The general strategy remains the quaternization of the corresponding N-methylated tertiary amine with methyl iodide.
The preparation of 1,1-dimethylpyrrolidinium iodide follows this established pathway. nih.gov The precursor, N-methylpyrrolidine, is reacted with methyl iodide. The nitrogen atom of the pyrrolidine ring nucleophilically attacks the methyl group of the iodide, resulting in the formation of the 1,1-dimethylpyrrolidinium cation and an iodide anion. nih.govresearchgate.net
Similarly, 4,4-dimethylmorpholinium iodide is synthesized by treating N-methylmorpholine with methyl iodide. asianpubs.orgnih.gov Despite the presence of an oxygen atom in the morpholine ring, the nucleophilicity of the nitrogen atom is sufficient to drive the reaction to completion, yielding the desired quaternary ammonium salt. nih.gov The synthesis for these related compounds can be effectively carried out in polar solvents. wikipedia.org
While the core synthetic methodology is consistent across these different heterocyclic amines, minor variations in reaction kinetics can arise due to differences in ring strain and the steric environment of the nitrogen atom. However, the Menshutkin reaction remains a robust and high-yielding route for all these analogous salts. rsc.org
Table 1: Comparative Synthesis of Cyclic Quaternary Ammonium Iodides
This interactive table summarizes the reactants and products for the synthesis of this compound and its common analogues.
| Precursor Amine | IUPAC Name of Precursor | Alkylating Reagent | Product | IUPAC Name of Product |
| N-Methylpiperidine | 1-methylpiperidine (B42303) | Methyl iodide | This compound | 1,1-dimethylpiperidin-1-ium iodide nih.gov |
| N-Methylpyrrolidine | 1-methylpyrrolidine | Methyl iodide | 1,1-Dimethylpyrrolidinium iodide | 1,1-dimethylpyrrolidin-1-ium iodide |
| N-Methylmorpholine | 4-methylmorpholine | Methyl iodide | 4,4-Dimethylmorpholinium iodide | 4,4-dimethylmorpholin-4-ium iodide nih.gov |
Structural Characterization and Spectroscopic Elucidation of 1,1 Dimethylpiperidinium Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,1-Dimethylpiperidinium iodide in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily protons (¹H).
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy confirms the structure of the 1,1-Dimethylpiperidinium cation by identifying the distinct types of protons and their connectivity. The spectrum is characterized by specific chemical shifts (δ) that correspond to the different hydrogen atoms in the molecule.
In a typical ¹H NMR spectrum of this compound recorded in deuterium (B1214612) oxide (D₂O), the following characteristic signals are observed:
A singlet corresponding to the six protons of the two methyl groups (N-CH₃) attached to the nitrogen atom.
Multiplets corresponding to the protons on the piperidinium (B107235) ring. The protons on the carbons adjacent to the positively charged nitrogen (α-protons) are deshielded and appear at a lower field (higher ppm) compared to the other ring protons (β- and γ-protons).
Detailed research findings have reported the following chemical shifts for this compound:
| Proton Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |
|---|---|---|---|
| Ha (α-CH₂) | 3.26-3.18 | D₂O | researchgate.net |
| Hd (N-CH₃) | 3.02 | D₂O | researchgate.net |
| Hb (β-CH₂) | 1.84-1.77 | D₂O | researchgate.net |
| Hc (γ-CH₂) | 1.57 | D₂O | researchgate.net |
These observed signals and their integration values are consistent with the known structure of the 1,1-Dimethylpiperidinium cation, providing unambiguous confirmation.
Application of NMR in Monitoring Chemical Stability and Degradation Processes
¹H NMR spectroscopy is also a powerful tool for assessing the chemical stability of the 1,1-Dimethylpiperidinium cation, particularly in harsh environments such as alkaline solutions. By acquiring NMR spectra of the compound over time under specific stress conditions (e.g., high temperature and high pH), any changes in the chemical structure can be monitored. The appearance of new signals or changes in the chemical shifts and integrals of existing peaks would indicate degradation.
For the 1,1-Dimethylpiperidinium cation, studies have utilized ¹H NMR to track its stability. Research has shown that even after prolonged exposure to a 7 M potassium hydroxide (B78521) (KOH) aqueous solution at 100 °C, no significant degradation was detected via ¹H NMR spectroscopy. This indicates a high degree of chemical stability for the 1,1-Dimethylpiperidinium cation under these strongly basic conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and characterize the vibrational modes of this compound. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule.
The FT-IR spectrum of this compound, typically measured using a KBr pellet technique, displays several characteristic absorption bands. While the iodide anion does not produce signals in the mid-IR range, the organic cation exhibits distinct peaks.
Key Vibrational Modes for this compound:
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Description |
|---|---|---|
| ~3000-2850 | C-H Stretching | Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. |
| ~1485-1450 | C-H Bending | Asymmetric deformation of the methyl groups and scissoring deformation of the methylene groups. |
| ~1170-950 | C-N Stretching | Stretching vibrations of the C-N bonds within the piperidinium ring and between the nitrogen and methyl groups. |
| ~950 and ~750 | Quaternary Ammonium (B1175870) Group Deformation | Stretching and deformation modes characteristic of the quaternary ammonium functional group. |
The presence of these absorption bands in the FT-IR spectrum serves as qualitative confirmation of the compound's structure and the integrity of its functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, the analysis focuses on the cation. The molecular weight of the neutral formula C₇H₁₆IN is 241.11 g/mol . nih.gov
In the mass spectrum, the intact 1,1-Dimethylpiperidinium cation ([C₇H₁₆N]⁺) would be observed with an m/z corresponding to its molecular mass (114.13 u). The fragmentation of this cation primarily occurs through pathways that lead to stable neutral losses or smaller charged fragments. A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For the 1,1-Dimethylpiperidinium cation, this would most likely involve the loss of a methyl radical (•CH₃) from the quaternary nitrogen.
Expected Fragmentation in Mass Spectrometry:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 114 | [C₇H₁₆N]⁺ | Parent Cation |
| 99 | [C₆H₁₃N]⁺ | Loss of a methyl radical (•CH₃) |
The observation of the parent cation peak at m/z 114 and other characteristic fragment ions confirms the mass and provides further evidence for the structure of the 1,1-Dimethylpiperidinium cation.
Elemental Analysis (CHN) for Compositional Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. ukm.my
The experimental percentages are then compared with the theoretical values calculated from the molecular formula, C₇H₁₆IN. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized compound.
Theoretical Elemental Composition of this compound (C₇H₁₆IN):
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 34.87% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.69% |
| Iodine (I) | 126.90 | 1 | 126.90 | 52.62% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.81% |
| Total | - | - | 241.112 | 100.00% |
For a sample to be considered pure, the experimentally determined percentages for C, H, and N should be in close agreement with these calculated theoretical values, typically within a ±0.4% margin.
X-ray Crystallography for Solid-State Structure Determination
The crystallographic data for this compound provides a quantitative description of its crystal structure. scispace.com The compound crystallizes in the monoclinic space group P 1 21/n 1. scispace.com The unit cell dimensions, which define the size and shape of the repeating unit in the crystal lattice, have been determined with high precision. scispace.com The residual factor (R-factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a low R-factor indicates a good fit. scispace.com
Below is a table summarizing the key crystallographic parameters for this compound. scispace.com
| Parameter | Value |
| Space Group | P 1 21/n 1 |
| a | 7.3380 Å |
| b | 12.1335 Å |
| c | 10.6396 Å |
| α | 90.00° |
| β | 94.978° |
| γ | 90.00° |
| Z | 4 |
| Residual Factor | 0.0179 |
Note on Thermogravimetric Analysis (TGA):
Despite a thorough search of scientific literature, no specific data from Thermogravimetric Analysis (TGA) for this compound could be located. Therefore, section 3.7, which was intended to cover the thermal stability assessment of this compound, could not be included in this article.
Mechanistic Investigations of 1,1 Dimethylpiperidinium Iodide Reactivity and Functionality
Elucidation of Phase-Transfer Catalysis Mechanisms
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. mdma.chnih.gov Quaternary ammonium (B1175870) salts, including 1,1-Dimethylpiperidinium iodide, are classic examples of phase-transfer catalysts. nih.gov The core principle of PTC involves the use of a phase-transfer agent to transport a reactant from one phase to another, where the reaction can then proceed. mdma.ch This technique offers significant advantages, such as eliminating the need for expensive or hazardous anhydrous solvents, increasing reaction rates and yields, and often allowing the use of simpler and more environmentally friendly reagents. nih.govacsgcipr.org
Interfacial Ion Transfer and Transport Phenomena
The mechanism of phase-transfer catalysis hinges on the ability of the catalyst to shuttle reactive anions across the phase boundary. In a typical system, for instance, an aqueous phase containing a nucleophile and an organic phase containing an electrophilic substrate, the 1,1-dimethylpiperidinium cation pairs with an anion (in this case, iodide) to form an ion pair. mdpi.com
According to the widely accepted Starks' extraction mechanism, this process involves two key steps: mdpi.com
Ion Exchange: The catalyst, Q⁺X⁻ (where Q⁺ is the 1,1-dimethylpiperidinium cation and X⁻ could be another anion), transfers from the organic phase to the interface or dissolves in the aqueous phase. Here, it exchanges its original anion, X⁻, for the reactive anion, Y⁻ (e.g., a nucleophile), which is to be used in the reaction.
Ion Pair Transport: The newly formed ion pair, Q⁺Y⁻, possesses sufficient lipophilicity due to the organic nature of the cation to be extracted from the aqueous phase into the organic phase. acsgcipr.org Once in the organic phase, the anion Y⁻ is "naked" and highly reactive, as it is poorly solvated compared to its state in the aqueous phase. It can then react with the organic substrate. mdpi.com
The efficiency of this transport is governed by the organophilicity of the catalyst. The "q-value," a parameter based on the number of carbon atoms in the cation's alkyl chains, is sometimes used to predict catalyst performance, with different values being optimal depending on whether the reaction is limited by the mass transfer or the reaction in the organic phase. acsgcipr.org
Role in Facilitating Nucleophilic Substitutions and Quaternization Reactions
Nucleophilic substitution reactions are a primary application of phase-transfer catalysis. mdma.chnih.gov this compound is particularly well-suited to facilitate these reactions, especially those involving iodide as the nucleophile. In a classic Sₙ2 reaction, the catalyst transports the iodide anion from an aqueous or solid phase into an organic solvent where it can displace a leaving group on an alkyl halide. acsgcipr.org The use of PTC in such alkylations is considered a green chemistry approach as it can obviate the need for harsh dipolar aprotic solvents and allows the use of simple inorganic bases. acsgcipr.org
The effectiveness of various quaternary ammonium salts in PTC has been evaluated. For example, in the alkylation of hydantoins, tetrabutylammonium (B224687) iodide was shown to be a highly effective catalyst. nih.gov However, the nature of the anion in the catalyst is crucial. Strong pairing between the quaternary ammonium cation and highly polarizable anions like iodide can sometimes hinder catalyst turnover, a phenomenon known as catalyst "poisoning". acsgcipr.org Despite this, iodide is an excellent nucleophile and a good leaving group, making reactions like the Finkelstein reaction (converting alkyl chlorides or bromides to iodides) a common application. acsgcipr.org
Quaternization reactions, where a tertiary amine is alkylated to form a quaternary ammonium salt, can also be facilitated. For instance, the reaction of a tertiary amine with an alkyl iodide like methyl iodide proceeds via nucleophilic attack of the amine on the alkyl iodide. researchgate.net While this compound is itself a quaternary salt, the principles of PTC can be applied to other quaternization processes by using it or similar structures to transport other nucleophiles.
Structure-Directing Mechanisms in Material Synthesis
Organic cations like 1,1-dimethylpiperidinium play a critical role as templates or structure-directing agents (SDAs) in the synthesis of crystalline microporous materials. rsc.orgrsc.org This templating effect is fundamental to controlling the architecture of the final material at the molecular level.
Influence on Specific Pore Structure Formation in Porous Materials (e.g., Zeolites)
In the synthesis of zeolites, organic structure-directing agents (OSDAs) are crucial for producing high-silica variants with enhanced hydrothermal stability. nih.gov The OSDA molecule directs the organization of silicate (B1173343) and aluminate precursors during crystallization, leading to the formation of a specific framework topology with well-defined pores and channels. researchgate.net The shape, size, and charge distribution of the OSDA are key factors that determine the resulting zeolite structure. rsc.org
Computational and experimental studies have shown that the N,N-dimethylpiperidinium cation is an effective OSDA for the synthesis of the high-silica zeolite ERS-7 (ESV topology). nih.gov The cation's size and shape provide a good fit within the "picnic-basket" like cavities of the ESV framework, stabilizing the structure as it forms. nih.gov The interaction energy between the OSDA and the zeolite framework is a critical measure of this fit; a more negative interaction energy generally indicates a better template for that specific zeolite structure. rsc.org
The mechanism involves the OSDA molecule acting as a guest around which the inorganic silicate oligomers assemble. The hydrophobicity of the OSDA is also a factor, as it must be soluble enough to exist in the aqueous synthesis gel but also hydrophobic enough to promote nucleation with the silica (B1680970) precursors. rsc.org After crystallization, the OSDA is trapped within the zeolite pores and is typically removed by calcination to open up the microporous network. nih.gov
Table 1: Crystallographic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₆IN |
| Molar Mass | 241.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a | 7.3380 Å |
| b | 12.1335 Å |
| c | 10.6396 Å |
| α | 90.00° |
| β | 94.978° |
| γ | 90.00° |
| Source: PubChem CID 18742 | nih.gov |
Ionic Liquid Behavior and Ion-Pairing Phenomena
This compound can be classified as an ionic liquid (IL), which are salts with melting points below 100°C. The behavior of this compound in solution is heavily influenced by the strong electrostatic forces between the dimethylpiperidinium cation and the iodide anion.
Cation-Anion Interactions and their Influence on Solution-Phase Reactivity
The interactions between the 1,1-dimethylpiperidinium cation and the iodide anion are fundamental to the compound's properties and reactivity in solution. nih.gov In the solid state, crystal packing is dominated by the electrostatic attraction between the cation and anion. nih.govresearchgate.net In solution, these ions can exist as solvated free ions or as distinct ion pairs. The extent of ion pairing is influenced by the solvent's polarity; less polar solvents promote the formation of ion pairs. rsc.org
This ion-pairing phenomenon directly impacts solution-phase reactivity. For example, in a study on the oxidation of iodide by a ruthenium complex, the mechanism was found to differ significantly between acetonitrile (B52724) (a polar solvent) and dichloromethane (B109758) (a less polar solvent). rsc.org In the more polar acetonitrile, the reaction was dynamic, with the reactants encountering each other through diffusion. In dichloromethane, however, the quenching of the excited state was primarily static, indicating that the ruthenium complex and the iodide anion formed ion pairs in the ground state that reacted very rapidly upon light absorption. rsc.org This demonstrates that the association between the cation and the iodide anion can pre-organize the reactants, altering the reaction mechanism and kinetics.
Furthermore, the nature of the cation can shield the anion from interactions. Methylation of a cation, for instance, can increase electron density and weaken the cation-anion charge-transfer effect, which in turn influences the electronic environment and reactivity of the anion. osti.gov For this compound, the strong interaction with the iodide anion is key to its function in PTC but can also lead to inhibitory effects if the ion pair is too stable, preventing the anion from participating in the desired reaction. acsgcipr.org
Chemical Stability and Degradation Pathways of this compound
The chemical stability of this compound is a critical aspect of its reactivity and functionality. The compound's robustness is primarily determined by the integrity of the 1,1-dimethylpiperidinium cation in the face of various environmental stressors. Degradation of this quaternary ammonium salt typically involves the loss of its ionic character through specific chemical reactions, which are heavily influenced by factors such as pH, temperature, and the presence of oxidative species.
Mechanisms of Ionic Loss, including Hofmann β-Elimination in Alkaline Environments
The principal mechanism of ionic loss for this compound, particularly in alkaline environments, is the Hofmann elimination reaction. researchgate.netwikipedia.orgallen.inorgoreview.comoregonstate.edu This reaction is a well-established degradation pathway for quaternary ammonium compounds that possess at least one β-hydrogen atom relative to the positively charged nitrogen atom. researchgate.net
The Hofmann elimination is a two-step process. First, in the presence of a strong base such as hydroxide (B78521) ions (OH⁻), the iodide anion is exchanged for a hydroxide anion, forming 1,1-dimethylpiperidinium hydroxide. rsc.orguq.edu.au When heated, the hydroxide ion acts as a base and abstracts a β-hydrogen from the piperidinium (B107235) ring. researchgate.netrsc.org This leads to the formation of a carbon-carbon double bond, resulting in the cleavage of the carbon-nitrogen bond and the elimination of a neutral tertiary amine, N,N-dimethyl-4-pentenylamine, and a water molecule. orgoreview.com
A key characteristic of the Hofmann elimination is that it typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. researchgate.netwikipedia.org This preference is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which makes the abstraction of the less sterically hindered β-hydrogen more favorable. orgoreview.com The cyclic and strain-free structure of the piperidinium ring in 1,1-dimethylpiperidinium contributes to its relatively high stability, as the geometric constraints of the ring increase the activation energy required for the degradation reaction.
While Hofmann elimination is the predominant degradation pathway in alkaline conditions, other mechanisms such as nucleophilic substitution at the α-carbons (the methyl groups or the ring carbons adjacent to the nitrogen) can also contribute to ionic loss, albeit generally to a lesser extent for the 1,1-dimethylpiperidinium cation. researchgate.net
| Degradation Mechanism | Description | Primary Products | Governing Conditions |
| Hofmann β-Elimination | An E2 elimination reaction initiated by a base abstracting a β-hydrogen, leading to the cleavage of the C-N bond. researchgate.netwikipedia.orgrsc.org | N,N-dimethyl-4-pentenylamine, Water | Alkaline pH, Elevated Temperature researchgate.netrsc.org |
| Nucleophilic Substitution (S\textsubscript{N}2) | Direct attack of a nucleophile (e.g., OH⁻) at an α-carbon, displacing the tertiary amine. | Methanol, 1-methylpiperidine (B42303) (from attack on methyl group) or Piperidinium ring-opened products | Generally less favorable for this cation compared to Hofmann elimination. researchgate.net |
Factors Governing Chemical Stability (e.g., Temperature, pH, and Oxidative Stress)
The rate and extent of this compound degradation are significantly influenced by several environmental factors.
Temperature: Thermal stress is a key driver of degradation. The Hofmann elimination reaction is thermally activated, meaning its rate increases with temperature. researchgate.netrsc.org Studies on similar piperidinium-based ionic liquids indicate that thermal degradation generally commences at temperatures above 150°C. For instance, some piperidinium-based herbicidal ionic liquids are reported to be stable up to 173-180°C. researchgate.net Thermal gravimetric analysis (TGA) of related N,N-dimethyl-pyrrolidinium iodide has shown solid-solid phase transitions at elevated temperatures, with further decreases in spectral linewidths above 197°C, suggesting the onset of significant molecular motion that can precede degradation. uq.edu.au
pH: The stability of the 1,1-dimethylpiperidinium cation is highly dependent on the pH of the environment. In acidic to neutral conditions, the cation is generally stable. However, in alkaline environments, the presence of hydroxide ions facilitates the Hofmann elimination reaction, leading to accelerated degradation. rsc.orgresearchgate.net Research on anion exchange membranes containing N,N-dimethylpiperidinium cations has demonstrated their notable stability in alkaline solutions. For example, in one study, no degradation was detected by ¹H NMR spectroscopy after immersion in 2 M aqueous KOH at 80°C for up to 6 months for certain polymer structures, while a mere 7% ionic loss via Hofmann elimination was observed for others under the same conditions. rsc.org This indicates a high, but not absolute, resistance to alkaline degradation.
Oxidative Stress: The presence of oxidizing agents can also impact the stability of this compound. While the piperidinium ring itself is relatively resistant to oxidation, strong oxidants can potentially attack the C-H bonds of the ring or the methyl groups. The iodide anion can also be susceptible to oxidation. Oxidative degradation of polymers can be accelerated by the presence of species like ozone or peroxides, which can generate highly reactive radicals capable of abstracting hydrogen atoms from the polymer backbone. researchgate.net Although specific studies on the oxidative degradation of this compound are limited, it is plausible that similar radical-induced degradation pathways could occur under significant oxidative stress.
| Factor | Effect on Stability | Relevant Findings and Observations |
| Temperature | Stability decreases with increasing temperature. | Thermal degradation of similar piperidinium-based ionic liquids begins around 173-180°C. researchgate.net The Hofmann elimination is a thermally activated process. researchgate.netrsc.org |
| pH | Stable in acidic to neutral pH; less stable in alkaline pH. | In 2 M KOH at 80°C for 6 months, some N,N-dimethylpiperidinium-containing polymers showed no degradation, while others showed 7% ionic loss. rsc.org |
| Oxidative Stress | Potential for degradation in the presence of strong oxidizing agents. | Oxidizing agents like ozone and peroxides can initiate radical-based degradation in similar chemical structures. researchgate.net The iodide anion is also susceptible to oxidation. |
This compound: A Focused Examination of its Role in Organic Synthesis
The chemical compound this compound, a quaternary ammonium salt, holds potential within the realm of organic chemistry, particularly in the areas of catalysis and as a synthetic building block. This article explores its specific applications in these domains, adhering to a focused examination of its utilization as a phase-transfer catalyst and as an intermediate in the synthesis of specialized chemical structures.
Applications in Organic Synthesis and Catalysis
Quaternary ammonium (B1175870) salts are widely recognized for their utility in organic synthesis, primarily owing to their ability to function as phase-transfer catalysts and as versatile synthetic intermediates. The unique structure of 1,1-Dimethylpiperidinium iodide, featuring a positively charged nitrogen atom within a piperidine (B6355638) ring and an iodide counter-ion, suggests its potential utility in these roles.
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. Quaternary ammonium salts, such as this compound, are key players in this methodology. The lipophilic cation can pair with an anion from the aqueous or solid phase and transport it into the organic phase, where it can react with the organic substrate.
While extensive research has been conducted on various quaternary ammonium salts as phase-transfer catalysts, detailed studies specifically documenting the catalytic activity of this compound in a wide range of organic transformations are not extensively reported in publicly available literature. However, the general principles of phase-transfer catalysis using analogous quaternary ammonium iodides can provide insight into its potential applications. For instance, quaternary ammonium iodides are known to be effective in nucleophilic substitution and alkylation reactions. nih.govresearchgate.net The iodide ion itself can act as a potent nucleophile, potentially accelerating reaction rates through in-situ formation of more reactive alkyl iodides from other alkyl halides. nih.gov
The effectiveness of a phase-transfer catalyst is influenced by several factors, including the structure of the cation and the nature of the counter-anion. The piperidinium (B107235) core of this compound contributes to its lipophilicity, a crucial factor for its function as a phase-transfer catalyst.
| Reaction Type | Potential Role of this compound | General Reactants | General Products |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Transfers nucleophile (e.g., CN-, OH-, RS-) from aqueous/solid phase to organic phase. Iodide may also act as a co-catalyst. | Alkyl halide (in organic phase), Nucleophilic salt (in aqueous/solid phase) | Substituted alkane |
| Alkylation | Transfers enolate or other carbanion to the organic phase for reaction with an alkylating agent. | Active methylene (B1212753) compound, Base, Alkylating agent | Alkylated product |
| Williamson Ether Synthesis | Transfers alkoxide from aqueous/solid phase to organic phase. | Alcohol, Base, Alkyl halide | Ether |
The piperidine structural motif is a common feature in a vast array of specialty chemicals, including pharmaceuticals and agrochemicals. nih.gov Quaternary piperidinium salts can serve as valuable synthetic intermediates for the construction of more complex molecules. The 1,1-dimethylpiperidinium cation, for instance, can be a precursor to various functionalized piperidine derivatives.
While specific examples of this compound being used as a direct intermediate in the large-scale synthesis of commercially significant specialty chemicals are not widely documented, its structural components suggest potential pathways for its use. The N,N-dimethylpiperidinium moiety itself has been studied in the context of its formation from the degradation of lysine (B10760008) in the presence of trigonelline (B31793) under thermal conditions, a process relevant to food chemistry. ed.ac.uk
In principle, the this compound could be utilized in reactions where the piperidine ring is further functionalized or where the quaternary nature of the nitrogen is exploited for specific transformations. For example, pyridinium (B92312) salts, a related class of compounds, are known to be versatile synthetic intermediates that can undergo various transformations. nih.govresearchgate.netnih.gov
| Class of Specialty Chemical | Potential Synthetic Utility of this compound | Example of Potential Transformation |
|---|---|---|
| Pharmaceuticals | As a precursor to more complex piperidine-containing active pharmaceutical ingredients (APIs). | Ring opening or rearrangement reactions to form different heterocyclic systems. |
| Agrochemicals | As a building block for the synthesis of pesticides or herbicides containing the piperidine scaffold. | Functional group interconversion at the piperidine ring. |
| Ionic Liquids | The 1,1-dimethylpiperidinium cation could be paired with other anions to form novel ionic liquids with specific properties. | Anion exchange reactions. |
Applications of 1,1 Dimethylpiperidinium Iodide in Advanced Materials Science
The quaternary ammonium (B1175870) salt 1,1-dimethylpiperidinium iodide is a compound of interest in various fields of materials science. Its cationic component, the 1,1-dimethylpiperidinium ion, imparts specific properties when incorporated into larger material structures. Research has particularly focused on its role as a structure-directing agent in the synthesis of porous materials and as a functional group in the development of high-performance membranes.
Applications in Environmental Chemistry and Sustainability
Extractive Desulfurization Processes of Hydrocarbon Fuels
The removal of sulfur compounds from fuels is a critical process for reducing harmful emissions, such as sulfur oxides (SOx), which contribute to air pollution and acid rain. Extractive desulfurization (EDS) using ionic liquids is an emerging alternative to the more energy-intensive hydrodesulfurization process. Research into piperidinium-based ionic liquids, such as isomers of dimethylpiperidinium iodide, shows promise in this area.
Studies on the extractive desulfurization of model fuel containing dibenzothiophene (B1670422) (DBT), a representative refractory sulfur compound, have been conducted using 1,4-dimethylpiperidinium iodide. dergipark.org.tr The efficiency of these ionic liquids in removing sulfur compounds is a key area of investigation. The results indicate that piperidinium-based ionic liquids can effectively extract sulfur compounds from a hydrocarbon phase into the ionic liquid phase. dergipark.org.tr While direct interaction mechanisms for the 1,1-isomer are not detailed in the available research, the general principle for ionic liquids involves intermolecular interactions between the ionic liquid and the sulfur compound.
The efficiency of extractive desulfurization can be significantly enhanced by the addition of Lewis acids. Research on 1,4-dimethylpiperidinium iodide has demonstrated a synergistic effect when combined with ferric chloride (FeCl₃). dergipark.org.tr The addition of FeCl₃ to the ionic liquid creates a complex that shows improved desulfurization capabilities.
A study investigating the extractive desulfurization of a model oil containing 1000 ppm of dibenzothiophene (DBT) using 1,4-dimethylpiperidinium iodide ([MMPip]I) and its complexes with ferric chloride yielded the following results:
Table 1: Extractive Desulfurization Efficiency of 1,4-dimethylpiperidinium iodide and its Ferric Chloride Complexes
| Extractant | Molar Ratio ([MMPip]I:FeCl₃) | Desulfurization Efficiency (%) |
|---|---|---|
| [MMPip]I | - | Not specified in abstract |
| [MMPip]I/FeCl₃ | 1:1 | Up to 30% |
| [MMPip]I/2FeCl₃ | 1:2 | Up to 30% |
| [MMPip]I/3FeCl₃ | 1:3 | Up to 30% |
Data derived from a study on 1,4-dimethylpiperidinium iodide. dergipark.org.tr
The results showed that the prepared ionic liquid salts with ferric chloride had an acceptable efficiency, reaching up to 30% sulfur removal from the model oil. dergipark.org.tr This suggests that the formation of a complex between the piperidinium (B107235) iodide salt and the Lewis acid plays a crucial role in enhancing the extraction of sulfur compounds like DBT. dergipark.org.tr
The optimization of the desulfurization process involves considering factors such as the amount of extractant used and the potential for recycling the ionic liquid. In the study of 1,4-dimethylpiperidinium iodide, it was noted that an acceptable efficiency of up to 30% was achieved using moderate amounts of the extractant relative to the model oil. dergipark.org.tr This indicates a promising future for these compounds in extractive sulfur removal processes. dergipark.org.tr
The recyclability of the ionic liquid is a critical factor for its economic and environmental viability. While specific studies on the recyclability of 1,1-Dimethylpiperidinium iodide were not found, the general advantage of ionic liquids is their low volatility, which can facilitate their separation from the hydrocarbon phase and potential reuse. Further research would be needed to determine the long-term stability and efficiency of this compound in multiple extraction cycles.
Potential for Use as an Environmentally Benign Catalyst or Solvent
Ionic liquids are often referred to as "green solvents" due to their low vapor pressure, which reduces their release into the atmosphere. Their "tunable" nature, allowing for the modification of their properties by changing the cation or anion, makes them versatile candidates for various chemical processes.
While specific research on this compound as a catalyst or solvent in other green chemistry applications is not detailed in the provided search results, its nature as an ionic liquid suggests potential in these areas. Ionic liquids can act as catalysts or catalyst supports in a variety of organic reactions, often leading to improved reaction rates and selectivities. Their use as solvents can provide a non-volatile and potentially recyclable medium for chemical transformations, aligning with the principles of green chemistry. Further investigation is required to explore the specific catalytic or enhanced solvent properties of this compound.
Structure Activity Relationships and Advanced Derivative Studies
Comparative Analysis with Other Quaternary Ammonium (B1175870) Iodide Salts
A comparative analysis of 1,1-dimethylpiperidinium iodide with other quaternary ammonium iodide salts, such as N,N-dimethylpyrrolidinium iodide and N,N-dimethylmorpholinium iodide, reveals the significant impact of the ring structure on the compound's physical properties. A study on the crystal packing and steric effects of these compounds provides valuable data for comparison. nih.gov
The six-membered ring of this compound is more flexible than the five-membered ring of N,N-dimethylpyrrolidinium iodide, leading to differences in their crystal packing and melting points. The presence of a heteroatom, such as oxygen in the morpholinium ring, further influences the intermolecular interactions and physical properties.
A comparison with imidazolium-based ionic liquids, another class of quaternary ammonium salts, also highlights distinct differences. Piperidinium-based ionic liquids often exhibit higher thermal stability compared to their imidazolium (B1220033) counterparts. researchgate.net The following table presents a comparative overview of the physical properties of this compound and related quaternary ammonium iodide salts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Feature | Reference |
| This compound | C₇H₁₆IN | 241.11 | Data not available | Six-membered saturated heterocyclic ring | nih.govnih.gov |
| N,N-Dimethylpyrrolidinium iodide | C₆H₁₄IN | 227.09 | Data not available | Five-membered saturated heterocyclic ring | nih.gov |
| N,N-Dimethylmorpholinium iodide | C₆H₁₄INO | 243.09 | Data not available | Six-membered saturated heterocyclic ring with an oxygen atom | nih.gov |
| 1-Butyl-3-methylimidazolium iodide | C₈H₁₅IN₂ | 266.13 | Data not available | Five-membered aromatic heterocyclic ring | researchgate.net |
Derivatives with Modified Anions and their Impact on Performance and Stability
Research on ether electrolytes for lithium metal batteries has shown that anion modification can be a key strategy to enhance oxidative stability. ucsd.edu The decomposition of the anion can lead to the formation of a passivating interphase, which protects the electrolyte from further degradation. This principle can be extended to 1,1-dimethylpiperidinium salts, where the choice of anion could be tailored to specific applications requiring enhanced stability.
The following table summarizes the potential impact of modifying the anion in 1,1-dimethylpiperidinium salts based on general principles and findings from related fields.
| Anion | Potential Impact on Properties | Rationale/Supporting Evidence from Related Fields | Reference |
| Chloride (Cl⁻) | Higher melting point, different solubility profile compared to iodide. | Smaller ionic radius and stronger electrostatic interactions. Mepiquat (B94548) chloride is a known derivative. | researchgate.net |
| Bromide (Br⁻) | Intermediate properties between chloride and iodide salts. | Follows the trend of halide properties. | researchgate.net |
| Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | Lower melting point, potentially forming an ionic liquid. Enhanced electrochemical stability. | Large, charge-delocalized anion reduces lattice energy. TFSI-based ionic liquids are common. | ucsd.edu |
Emerging Research Avenues and Future Perspectives for 1,1 Dimethylpiperidinium Iodide
Development of Novel and Green Synthetic Methodologies
The traditional synthesis of 1,1-Dimethylpiperidinium iodide typically involves the quaternization of 1-methylpiperidine (B42303) with methyl iodide. This S_N2 reaction is a well-established method for creating quaternary ammonium (B1175870) salts.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1-Methylpiperidine | Methyl iodide | This compound | Quaternization (S_N2) |
However, in line with the principles of green chemistry, research is now moving towards developing more environmentally benign synthetic routes. These efforts are focused on several key areas:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or even solvent-free conditions is a primary goal. The high polarity of the reactants and products in the synthesis of this compound makes water a potentially viable solvent, reducing the environmental impact associated with solvent use and disposal.
Alternative Methylating Agents: While methyl iodide is effective, its use raises some environmental and safety concerns. Research into alternative, less hazardous methylating agents, such as dimethyl carbonate or dimethyl sulfate, is an active area. These alternatives can offer a greener profile, although reaction conditions may need to be optimized to achieve comparable yields and reaction times.
Exploration of Untapped Catalytic Transformations
The catalytic potential of this compound is a promising and largely unexplored area of research. Its utility as a phase-transfer catalyst (PTC) is a key focus, stemming from the ability of the 1,1-dimethylpiperidinium cation to facilitate the transfer of anions between immiscible phases.
The iodide anion itself can also play a significant role in catalysis. For instance, in reactions involving alkyl halides, the iodide can act as a nucleophilic catalyst through the Finkelstein reaction, where it displaces other halides to form a more reactive alkyl iodide intermediate. This dual functionality of both the cation and the anion opens up a wide range of potential catalytic applications.
Emerging research is beginning to investigate the use of this compound and related structures in novel catalytic transformations, including:
Carbon Dioxide Utilization: Inspired by studies on similar pyridinium (B92312) salts, there is potential for this compound to catalyze the reaction of carbon dioxide with epoxides to form cyclic carbonates. This is a highly valuable transformation as it converts a greenhouse gas into a useful chemical feedstock.
Oxidation Reactions: The iodide anion can participate in various oxidation reactions. Exploring the catalytic activity of this compound in selective oxidation processes is a promising research direction.
C-C Bond Forming Reactions: As a phase-transfer catalyst, this compound could be employed in a variety of C-C bond-forming reactions, such as aldol (B89426) condensations and Michael additions, potentially offering advantages in terms of reaction rates and yields.
Design of Advanced Materials Incorporating the 1,1-Dimethylpiperidinium Cation
The unique properties of the 1,1-dimethylpiperidinium cation make it an attractive building block for the design of advanced functional materials. Research in this area is focused on leveraging the cation's charge, stability, and ability to interact with other molecules and surfaces.
Potential Applications in Advanced Materials:
| Material Type | Potential Application | Role of 1,1-Dimethylpiperidinium Cation |
| Functionalized Polymers | Gas separation membranes (e.g., for CO₂ capture) | The cationic sites can enhance the solubility and transport of specific gases. |
| Ionic Liquid-Based Electrolytes | Batteries and supercapacitors | The cation can contribute to high ionic conductivity and a wide electrochemical window. |
| Antimicrobial Surfaces | Medical devices and coatings | The quaternary ammonium structure is known to exhibit antimicrobial properties. |
One of the most exciting prospects is the incorporation of the 1,1-dimethylpiperidinium cation into polymer structures. By functionalizing polymers with this cation, it is possible to create materials with tailored properties for specific applications. For example, such functionalized polymers are being investigated for their potential in carbon dioxide capture. The cationic sites within the polymer matrix can interact with CO₂ molecules, enhancing the material's capacity for CO₂ absorption.
Furthermore, the 1,1-dimethylpiperidinium cation is a component of certain ionic liquids. These piperidinium-based ionic liquids are being explored as electrolytes in energy storage devices like lithium-ion batteries and supercapacitors. Their inherent properties, such as low volatility, high thermal stability, and good ionic conductivity, make them promising candidates for developing safer and more efficient energy storage systems.
Enhanced Applications in Sustainable Chemistry and Environmental Remediation
The principles of sustainable chemistry and the growing need for effective environmental remediation technologies provide a fertile ground for exploring new applications of this compound.
A key area of interest is the development of biodegradable ionic liquids. While many traditional ionic liquids are persistent in the environment, research is underway to design and synthesize new ionic liquids that can be broken down by microorganisms. Studies on pyridinium and piperidinium-based ionic liquids have shown that the structure of the cation plays a crucial role in their biodegradability. By carefully designing the structure of the 1,1-dimethylpiperidinium cation, for instance by introducing ester or other biodegradable functional groups, it may be possible to create more environmentally friendly versions of this compound. rsc.org
The application of piperidinium (B107235) salts in environmental remediation is another active area of research. For example, these compounds can be used in water treatment processes. Their cationic nature allows them to interact with and remove anionic pollutants from water. Furthermore, the development of analytical methods for the detection of piperidinium cations in environmental water samples is crucial for monitoring their presence and understanding their environmental fate. nih.gov
The antimicrobial properties of quaternary ammonium compounds, including piperidinium salts, also open up possibilities for their use in environmentally friendly disinfection applications. Research into designing degradable quaternary ammonium salts is a significant step towards reducing the environmental persistence of these widely used compounds. sigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
